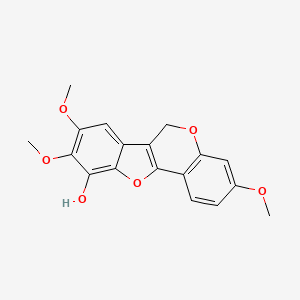

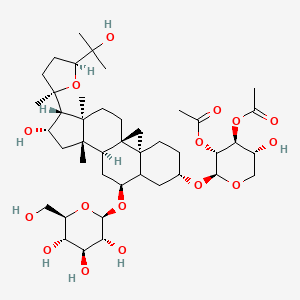

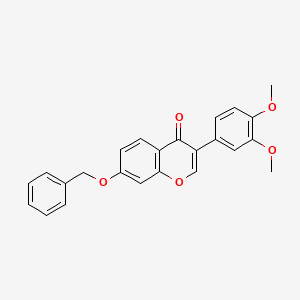

4'-Demethyldehydropodophyllotoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Agents

4’-Demethyldehydropodophyllotoxin derivatives have been studied for their potential as anticancer agents . These derivatives have shown pronounced cytotoxicity against cancer cell lines such as HeLa . The derivatives were designed by reacting aldehydes with 4’-Demethyldehydropodophyllotoxin . The cytotoxicity of these compounds was evaluated using the MTT assay .

Antineoplastic and Antiviral Candidates

Podophyllotoxins, the class of natural active substances from which 4’-Demethyldehydropodophyllotoxin is derived, have significant cytotoxicity, making them good antineoplastic and antiviral candidates . Since the 1960s, many podophyllotoxin derivatives, such as etoposide and teniposide, have been widely used in the clinic as antineoplastic agents .

DNA Topoisomerase II Inhibitors

4’-Demethyldehydropodophyllotoxin derivatives have been found to exhibit strong antitumor activity as potent inhibitors of DNA topoisomerase II . One such derivative, GL331, is currently in clinical trials .

Synthesis of Novel Anticancer Derivatives

Researchers have been working on optimizing the chemical transformation of podophyllotoxin to obtain novel anticancer derivatives with stronger activity and less toxicity . A few derivatives with nitrogen substitution at the C-4 position have been synthesized .

Structural Modifications for Improved Activity

Structural modifications of podophyllotoxins have been performed to afford a variety of derivatives, which offered optimized anti-tumor activity . It was noteworthy that etoposide, a derivative of podophyllotoxin, could prevent cytokine storm caused by the recent SARS-CoV-2 viral infection .

Treatment of Snake Bites

Historically, plants containing podophyllotoxin and its analogues have been used as folk medicines for the treatment of snake bites .

Propiedades

IUPAC Name |

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMUNWUDCBRTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Demethyldehydropodophyllotoxin | |

Q & A

Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?

A1: 4'-Demethyldehydropodophyllotoxin has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.

Q2: What is the significance of identifying 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha?

A2: The identification of 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)